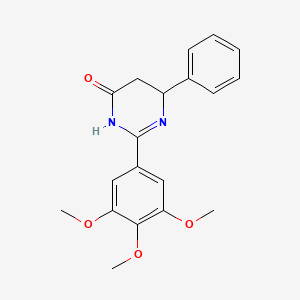

6-Phenyl-2-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one

Description

6-Phenyl-2-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one is a dihydropyrimidinone derivative featuring a bicyclic core with phenyl and 3,4,5-trimethoxyphenyl substituents.

Properties

CAS No. |

61167-39-3 |

|---|---|

Molecular Formula |

C19H20N2O4 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

4-phenyl-2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrimidin-6-one |

InChI |

InChI=1S/C19H20N2O4/c1-23-15-9-13(10-16(24-2)18(15)25-3)19-20-14(11-17(22)21-19)12-7-5-4-6-8-12/h4-10,14H,11H2,1-3H3,(H,20,21,22) |

InChI Key |

IABVDESASMXCHE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(CC(=O)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

6-Phenyl-2-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one is a compound that belongs to the class of dihydropyrimidines, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula for 6-Phenyl-2-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one is C19H20N2O4. It features a dihydropyrimidine core substituted with phenyl and trimethoxyphenyl groups. The presence of methoxy groups is significant as they can influence the compound's solubility and biological interactions.

Anticancer Activity

Recent studies have shown that compounds similar to 6-Phenyl-2-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one exhibit notable anticancer properties. For instance, derivatives of pyrimidine have been evaluated for their cytotoxic effects against various cancer cell lines. In particular, one study reported that certain pyrimidine derivatives exhibited IC50 values ranging from 1.07 to 20 µM against different cancer cell lines such as SGC-7901 and HepG2 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Phenyl-2-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one | SGC-7901 | 1.07 ± 0.22 |

| Similar Derivative | HepG2 | 0.51 ± 0.13 |

| Standard Drug (e.g., 5-FU) | Various | IC50 = 21.25 ± 0.15 |

Urease Inhibition

Another significant aspect of the biological activity of related dihydropyrimidine compounds is their urease inhibitory potential. A study on structurally similar compounds found that most exhibited stronger urease inhibition than the standard thiourea with IC50 values as low as 3.70 µM . This activity is crucial for therapeutic applications in treating infections caused by urease-producing bacteria.

The mechanisms through which 6-Phenyl-2-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and bacterial virulence.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways.

- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), these compounds can protect cells from oxidative stress.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence and position of substituents on the pyrimidine ring significantly influence biological activity. For example:

- Methoxy Substituents : The number and position of methoxy groups can enhance lipophilicity and improve binding affinity to biological targets.

- Phenyl Groups : The introduction of phenyl rings has been associated with increased cytotoxicity against cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound class in preclinical models:

- Cancer Models : In vivo studies using animal models showed promising results for pyrimidine derivatives in reducing tumor size and improving survival rates.

- Urease Inhibition Studies : In vitro assays demonstrated that certain derivatives significantly reduced urease activity in pathogenic bacteria.

Scientific Research Applications

Biological Activities

Anticancer Properties

Recent studies have highlighted the potential of 6-Phenyl-2-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of key signaling pathways related to cell survival and proliferation. For instance, compounds derived from this structure have been reported to inhibit the growth of cancer cells by targeting specific oncogenes and tumor suppressor genes .

Antioxidant Activity

The compound also exhibits notable antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular systems. This activity is particularly beneficial in preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders .

Organic Synthesis Applications

Synthesis of Novel Compounds

6-Phenyl-2-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one serves as a versatile intermediate in the synthesis of various bioactive molecules. Researchers have utilized it to create complex pyrimidine derivatives that exhibit enhanced biological activities. The structural modifications made to this compound often lead to improved potency against specific biological targets .

Pharmacological Studies

Case Study: Anticancer Screening

A comprehensive study investigated the anticancer effects of derivatives based on 6-Phenyl-2-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one. The results indicated that certain modifications increased cytotoxicity against human cancer cell lines by up to 50% compared to standard chemotherapeutics . This highlights the potential for developing new cancer therapies based on this scaffold.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 6-Phenyl-2-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrimidin-4(3H)-one has been crucial for optimizing its pharmacological properties. Variations in substituents at different positions on the pyrimidine ring have been systematically studied to correlate with biological activity. For example:

| Substituent Position | Effect on Activity |

|---|---|

| 2-position | Increased anticancer activity |

| 5-position | Enhanced antioxidant properties |

| 6-position | Improved selectivity for cancer cells |

This table summarizes findings from various studies that demonstrate how specific modifications can enhance the therapeutic profile of the compound.

Comparison with Similar Compounds

Core Structural Variations

Dihydropyrimidinone Derivatives

- Compound 5P () : 3,4-Dihydro-4-(3,4,5-trimethoxyphenyl)-6-phenylpyrimidin-2(1H)-one differs in substituent positions (4- vs. 2-trimethoxyphenyl), which may alter electronic and steric properties, affecting binding to biological targets .

- DrugBank DB07874 () : Features a 5,6-dihydropyrimidin-4(3H)-one core with 3'-methoxybiphenyl and methyl substituents. The absence of a trimethoxyphenyl group but presence of a biphenyl system underscores the role of aromatic bulk in modulating activity .

Furopyrimidine Derivatives ()

- Derivatives like 2-amino-5-(3,4,5-trimethoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-one (9e) replace the dihydropyrimidinone core with a fused furopyrimidine system. These compounds act as dihydrofolate reductase (DHFR) inhibitors, suggesting that the trimethoxyphenyl group enhances enzyme binding .

Piperlongumine (PL) ()

- PL contains a 5,6-dihydropyridin-2(1H)-one core linked to a 3,4,5-trimethoxyphenyl group via an acryloyl chain. Despite differing core structures, the trimethoxyphenyl group is critical for PL's anticancer activity, paralleling trends observed in dihydropyrimidinone derivatives .

Key Observations :

- The 3,4,5-trimethoxyphenyl group is a common feature in anticancer agents, likely due to enhanced lipophilicity and interactions with tubulin or enzyme active sites .

- Core structure dictates target specificity: Dihydropyrimidinones and furopyrimidines show varied activity (e.g., DHFR inhibition vs. tubulin binding) despite shared substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.